(2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both hydrazinyl and hydroxy functional groups, makes it an interesting subject for research in organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide typically involves the enantioselective introduction of amino and hydroxy groups to a suitable precursor. . The reaction conditions often require the use of chiral catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-yielding reactions such as the Horner–Wadsworth–Emmons reaction to introduce the necessary functional groups . The scalability of these methods is crucial for producing the compound in large quantities for research and potential pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The hydrazinyl group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the hydrazinyl group would produce an amine .
Wissenschaftliche Forschungsanwendungen
(2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism by which (2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide exerts its effects involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with target molecules, while the hydroxy group can participate in various chemical reactions, facilitating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R)-3-Amino-2-hydroxybutanamide
- (2S,3R)-3-Hydrazinyl-2-hydroxybutanoic acid
- (2S,3R)-3-Methylglutamate
Uniqueness
What sets (2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide apart from similar compounds is its combination of the benzyl, hydrazinyl, and hydroxy functional groups.
Eigenschaften
CAS-Nummer |
917875-32-2 |
---|---|
Molekularformel |
C11H17N3O2 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
(2S,3R)-N-benzyl-3-hydrazinyl-2-hydroxybutanamide |
InChI |
InChI=1S/C11H17N3O2/c1-8(14-12)10(15)11(16)13-7-9-5-3-2-4-6-9/h2-6,8,10,14-15H,7,12H2,1H3,(H,13,16)/t8-,10+/m1/s1 |
InChI-Schlüssel |
YNLHOBFZMMBGNA-SCZZXKLOSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)NCC1=CC=CC=C1)O)NN |
Kanonische SMILES |
CC(C(C(=O)NCC1=CC=CC=C1)O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.